molecular formula C12H10F3NO3 B6241783 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid CAS No. 1453484-57-5

4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid

Cat. No. B6241783
CAS RN: 1453484-57-5
M. Wt: 273.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, “4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid”, the SMILES string is Cn1ccnc1C(O)(CC(O)=O)C(F)(F)F and the InChI key is KCIGUBFLIUQBEZ-UHFFFAOYSA-N .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-indoleacetonitrile", "ethyl trifluoroacetate", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 3-indoleacetonitrile to 3-indoleacetic acid", "3-indoleacetonitrile is hydrolyzed with sodium hydroxide to form 3-indoleacetic acid.", "Step 2: Conversion of 3-indoleacetic acid to ethyl 3-indoleacetate", "3-indoleacetic acid is esterified with ethyl trifluoroacetate in the presence of hydrochloric acid to form ethyl 3-indoleacetate.", "Step 3: Reduction of ethyl 3-indoleacetate to ethyl 3-(1H-indol-3-yl)propanoate", "Ethyl 3-indoleacetate is reduced with sodium borohydride in the presence of acetic acid to form ethyl 3-(1H-indol-3-yl)propanoate.", "Step 4: Hydrolysis of ethyl 3-(1H-indol-3-yl)propanoate to 3-(1H-indol-3-yl)propanoic acid", "Ethyl 3-(1H-indol-3-yl)propanoate is hydrolyzed with sodium hydroxide to form 3-(1H-indol-3-yl)propanoic acid.", "Step 5: Conversion of 3-(1H-indol-3-yl)propanoic acid to 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid", "3-(1H-indol-3-yl)propanoic acid is reacted with sodium bicarbonate and ethyl trifluoroacetate to form 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid.", "Step 6: Purification of 4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid", "The crude product is purified by recrystallization from water and sodium chloride." ] }

CAS RN

1453484-57-5

Product Name

4,4,4-trifluoro-3-hydroxy-3-(1H-indol-3-yl)butanoic acid

Molecular Formula

C12H10F3NO3

Molecular Weight

273.2

Purity

95

Origin of Product

United States

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